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molecular formula C10H8BrNS B1273740 5-Bromo-4-methyl-2-phenyl-1,3-thiazole CAS No. 28771-82-6

5-Bromo-4-methyl-2-phenyl-1,3-thiazole

Cat. No. B1273740
M. Wt: 254.15 g/mol
InChI Key: XNYKJKJMPCGEQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07910592B2

Procedure details

A mixture of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole (1.00 g, 3.93 mmol), NBS (0.84 g, 4.72 mmol) and catalytic amount of AIBN in CCl4 (20 mL) was heated at reflux for 24 h. No starting material was seen by 1H NMR. The solvent was removed. The title compound was obtained as a colorless solid after flash chromatography using EtOAc/hexane (3:97) as the eluant. 1H NMR (500 MHz, CDCl3): δ 7.90 (m, 3H), 7.48 (m, 2H), 4.61 (s, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.84 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:4][C:3]=1[CH3:13].C1C(=O)N([Br:21])C(=O)C1.CC(N=NC(C#N)(C)C)(C#N)C>C(Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[S:6][C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:4][C:3]=1[CH2:13][Br:21]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=C(N=C(S1)C1=CC=CC=C1)C
Name
Quantity
0.84 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(N=C(S1)C1=CC=CC=C1)CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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